molecular formula C11H12O2 B2436404 3-(1-Methylcyclopropyl)benzoic acid CAS No. 131170-39-3

3-(1-Methylcyclopropyl)benzoic acid

Cat. No.: B2436404
CAS No.: 131170-39-3
M. Wt: 176.215
InChI Key: FLWNINVYCYHRKV-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)benzoic acid is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol It is characterized by a benzoic acid moiety substituted with a 1-methylcyclopropyl group at the third position

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1-Methylcyclopropyl)benzoic acid are not well-documented in the literature. It can be inferred from the properties of benzoic acid and its derivatives. Benzoic acid derivatives are known to participate in various biochemical reactions, often involving enzymes and proteins . The exact nature of these interactions would depend on the specific enzymes, proteins, and other biomolecules present in the system.

Cellular Effects

Benzoic acid and its derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzoic acid derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzoic acid derivatives can undergo various reactions over time, including oxidation .

Dosage Effects in Animal Models

It is known that the effects of benzoic acid derivatives can vary with dosage .

Metabolic Pathways

Benzoic acid is known to be metabolized to hippuric acid in humans, a process that involves conjugation with glycine .

Transport and Distribution

It is known that benzoic acid derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that benzoic acid derivatives can be localized in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the nitration of benzoic acid followed by reduction and subsequent cyclopropylation to introduce the 1-methylcyclopropyl group . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzoic acid moiety reacts with electrophiles under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoic acids or derivatives.

Scientific Research Applications

3-(1-Methylcyclopropyl)benzoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylcyclopropyl)benzoic acid is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(1-methylcyclopropyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(5-6-11)9-4-2-3-8(7-9)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWNINVYCYHRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131170-39-3
Record name 3-(1-methylcyclopropyl)benzoic acid
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